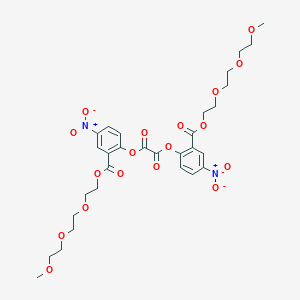
Ethoxyquin-Dimer
Übersicht
Beschreibung
Ethoxyquin dimer, also known as 2,6-di-tert-butyl-4-ethyl-1,4-benzoquinone, is a synthetic chemical compound that has been used in laboratory experiments to study its biochemical and physiological effects. It is a dimer, meaning it consists of two molecules of the same compound linked together. Ethoxyquin dimer has been used in a variety of scientific research applications, including as an antioxidant, a preservative, and a biocide. It has also been used in the production of pharmaceuticals, cosmetics, and food products.
Wissenschaftliche Forschungsanwendungen
Antioxidans in Tierfutter
Ethoxyquin-Dimer ist ein wichtiges Oxidationsprodukt von Ethoxyquin, einem gängigen Antioxidans, das in Tierfutter verwendet wird . Es verhindert effektiv die Oxidation von Fett- und Proteinkomponenten in Tierfutter während der Lagerung .
Erhaltung von Vitaminen in Tierfutter
Ethoxyquin und in der Folge auch seine Oxidationsprodukte, einschließlich this compound, können Vitamin A und Vitamin E in Tierfutter erhalten, indem die Bildung von Peroxiden verhindert wird .
Rückstand in tierischem Gewebe
Die Ergänzung von Ethoxyquin in Tierfutter kann zu Rückständen von Ethoxyquin und seinen wichtigsten Oxidationsprodukten, einschließlich this compound, in tierischem Gewebe führen . Dies ist wichtig, um die Übertragung dieser Verbindungen vom Futter in das tierische Gewebe zu verstehen .
Potenzielle Gesundheitsgefahren
Das Vorhandensein von Ethoxyquin und seinen Oxidationsprodukten, einschließlich this compound, in tierischem Gewebe könnte potenzielle Gesundheitsgefahren für Verbraucher darstellen . Dies ist ein bedeutendes Forschungsgebiet für die Lebensmittelsicherheit und die Gesundheit der Verbraucher .
Analytische Chemie
This compound wird in der analytischen Chemie als Marker verwendet, insbesondere bei der simultanen quantitativen Bestimmung von Ethoxyquin und seinen Hauptmetaboliten in tierischem Gewebe .
Regulierende Studien
This compound wird im Kontext der Regulierungswissenschaft untersucht. So hat beispielsweise die US Food and Drug Administration (FDA) und die Europäische Kommission Grenzwerte für den Ethoxyquin-Gehalt in Tierfutter und -gewebe festgelegt, zum Teil aufgrund von Bedenken hinsichtlich des Stoffwechsels und toxikologischer Studien von Ethoxyquin und seinen Oxidationsprodukten, einschließlich this compound
Wirkmechanismus
Target of Action
Ethoxyquin Dimer, a metabolite of Ethoxyquin , primarily targets polyunsaturated fatty acids in animal feed . It acts as an antioxidant, preventing the oxidation of these fatty acids .
Mode of Action
The primary mode of action of Ethoxyquin Dimer is through its antioxidative properties . It interacts with polyunsaturated fatty acids, preventing their oxidation and preserving their nutritional value . This antioxidative action helps to maintain the quality of animal feed during storage .
Biochemical Pathways
It is known that the compound plays a role in the oxidative stress response . It has been associated with the activation of the NRF2-mediated oxidative stress response and glutathione-mediated detoxification processes .
Pharmacokinetics
The pharmacokinetics of Ethoxyquin Dimer involve its absorption, distribution, metabolism, and excretion (ADME). Ethoxyquin, from which Ethoxyquin Dimer is derived, is rapidly absorbed after oral administration . It undergoes oxidation in feed materials and in animals, leading to the formation of several compounds, including Ethoxyquin Dimer . The residues of Ethoxyquin and its major oxidation products, including Ethoxyquin Dimer, can be found in animal tissues .
Result of Action
The primary result of Ethoxyquin Dimer’s action is the prevention of oxidation in animal feed, preserving the nutritional value of the feed . The residues of ethoxyquin and its oxidation products, including ethoxyquin dimer, in animal tissues may pose potential health hazards to consumers .
Action Environment
The action of Ethoxyquin Dimer can be influenced by various environmental factors. For instance, the use of Ethoxyquin in animal feed can lead to the formation and accumulation of Ethoxyquin Dimer in animal tissues . The safety of Ethoxyquin as a feed additive has been a subject of concern due to potential food safety issues .
Safety and Hazards
The safety of EQDM is a concern due to its potential health hazards to consumers . The US Food and Drug Administration (FDA) has stipulated that the EQ limit is set at 150 mg/kg for feed and 0.5 mg/kg for animal muscle . Moreover, the European Commission has temporarily forbidden the supplement of EQ in animal feed partly because of the lack of data about the EQ metabolism and related toxicological studies .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Ethoxyquin Dimer interacts with various biomolecules in the body. It is involved in biochemical reactions that can lead to its residue in animal tissues
Cellular Effects
It is known that the application of Ethoxyquin in animal feed can lead to the residues of Ethoxyquin Dimer in fat, kidney, liver, and muscle tissues .
Molecular Mechanism
It is known to be an oxidation product of Ethoxyquin
Temporal Effects in Laboratory Settings
It has been found in animal tissues after the administration of Ethoxyquin, suggesting that it may have long-term effects on cellular function .
Metabolic Pathways
Ethoxyquin Dimer is involved in the metabolic pathways of Ethoxyquin. It is an oxidation product of Ethoxyquin
Transport and Distribution
It has been found in fat, kidney, liver, and muscle tissues after the administration of Ethoxyquin .
Eigenschaften
IUPAC Name |
6-ethoxy-1-(6-ethoxy-2,2,4-trimethyl-1H-quinolin-8-yl)-2,2,4-trimethylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N2O2/c1-9-31-20-11-12-24-22(13-20)19(4)17-28(7,8)30(24)25-15-21(32-10-2)14-23-18(3)16-27(5,6)29-26(23)25/h11-17,29H,9-10H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPCXDKKEKXRNAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(C=C2C)(C)C)C3=CC(=CC4=C3NC(C=C4C)(C)C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10569133 | |
| Record name | 6,6'-Diethoxy-2,2,2',2',4,4'-hexamethyl-1',2'-dihydro-2H-1,8'-biquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10569133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
74681-77-9 | |
| Record name | Ethoxyquin dimer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74681-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,6'-Diethoxy-2,2,2',2',4,4'-hexamethyl-1',2'-dihydro-2H-1,8'-biquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10569133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine](/img/structure/B26573.png)





![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-bis(acetyloxy)-5-nitro-](/img/structure/B26586.png)

![5-Hydroxy-2-[2-methyl-3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid](/img/structure/B26596.png)
